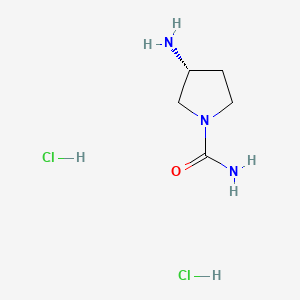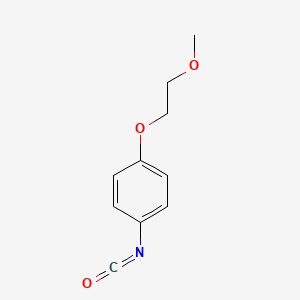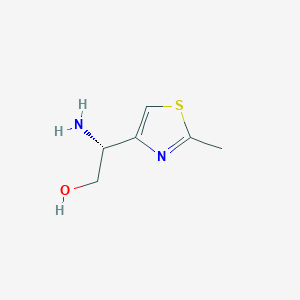
(3R)-3-aminopyrrolidine-1-carboxamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry and potential as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . Another method includes the Hoffmann rearrangement reaction of racemic 3-piperidine carboxamide under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid .
Industrial Production Methods
For industrial production, the method involving Hoffmann rearrangement is preferred due to its simplicity, environmental friendliness, and cost-effectiveness. The reaction conditions are mild, and the process can be easily monitored. The solvents used are an ethanol-water mixture, which is low-cost and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and various N-nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Hoffmann rearrangement yields 3-aminopiperidine, which can be further acidized and salified to obtain (3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride .
Aplicaciones Científicas De Investigación
(3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at various receptors, depending on the specific application. For example, it may interact with histamine H1 receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
®-3-Piperidinamine dihydrochloride: Similar in structure but differs in the position of the amino group.
(3R)-3-Aminopiperidine dihydrochloride: Similar in structure but differs in the ring size.
Uniqueness
(3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride is unique due to its specific stereochemistry and its ability to act as an intermediate in the synthesis of various pharmaceuticals. Its mild reaction conditions and environmentally friendly production methods make it a preferred choice in industrial applications .
Propiedades
Fórmula molecular |
C5H13Cl2N3O |
|---|---|
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
(3R)-3-aminopyrrolidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-4-1-2-8(3-4)5(7)9;;/h4H,1-3,6H2,(H2,7,9);2*1H/t4-;;/m1../s1 |
Clave InChI |
HPOFOHLQMVXSKG-RZFWHQLPSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N)C(=O)N.Cl.Cl |
SMILES canónico |
C1CN(CC1N)C(=O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)



![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)


![1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole](/img/structure/B13588356.png)




![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
